3-Acetoxy-5-pregnen-20-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-5-pregnen-20-one typically involves the acetylation of pregnenolone. One common method includes dissolving pregnenolone in dry pyridine, followed by the addition of acetic anhydride. The reaction mixture is then allowed to stand for 18-24 hours, after which it is treated with water and boiled until the precipitate dissolves. The solution is then cooled, and the crystalline product is collected by suction filtration, washed with water, and dried in a vacuum oven .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-5-pregnen-20-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3β-hydroxy-Δ5-etiocholenic acid using reagents like sodium hypoiodite.
Reduction: Reduction reactions can convert it back to pregnenolone.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium hypoiodite, bromine.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 3β-hydroxy-Δ5-etiocholenic acid.
Reduction: Pregnenolone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-5-pregnen-20-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroidogenesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its use as a neurosteroid.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds
Mechanism of Action
The mechanism of action of 3-Acetoxy-5-pregnen-20-one involves its conversion to pregnenolone, which is a precursor for various steroid hormones. Pregnenolone itself acts as a neurosteroid, modulating synaptic function and providing neuroprotective effects. It binds to specific receptors in the brain, influencing cognitive and memory functions .
Comparison with Similar Compounds
Pregnenolone: The parent compound, which is a precursor to many steroid hormones.
Progesterone: Another steroid hormone derived from pregnenolone.
Dehydroepiandrosterone (DHEA): A steroid hormone that is also synthesized from pregnenolone.
Comparison: 3-Acetoxy-5-pregnen-20-one is unique due to its acetoxy group, which imparts different chemical properties and reactivity compared to its parent compound, pregnenolone. This modification allows for specific applications in synthetic chemistry and pharmaceutical development .
Properties
IUPAC Name |
[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3/t17?,18-,19+,20-,21-,22-,23+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRKVZVYZQXICQ-ODGHQHCQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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